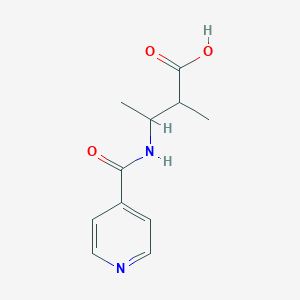
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid, also known as MPAA, is an important chemical compound that has gained significant attention in the field of scientific research. It is a derivative of the amino acid leucine and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and survival. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to stimulate mTOR signaling, which leads to the activation of various downstream targets that promote muscle growth and prevent muscle wasting. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in protecting cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to have various biochemical and physiological effects. It has been shown to promote muscle growth and prevent muscle wasting by stimulating protein synthesis and inhibiting protein degradation. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. Additionally, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been found to improve glucose homeostasis and insulin sensitivity, which makes it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and its effects on the mTOR and Nrf2 pathways are well-established. However, there are some limitations to using 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid in lab experiments. Its effects on other signaling pathways are not well-understood, and its long-term safety and efficacy have not been fully evaluated.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. One area of interest is its potential therapeutic applications for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Another area of interest is its effects on other signaling pathways and its potential interactions with other compounds. Additionally, further studies are needed to evaluate the long-term safety and efficacy of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid. Overall, 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid is a promising compound that has the potential to make significant contributions to the field of scientific research.
Métodos De Síntesis
The synthesis of 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid involves the reaction of leucine with pyridine-4-carboxylic acid, followed by the addition of methyl iodide and triethylamine. The resulting product is then purified using chromatography. This synthesis method has been optimized and has been found to be efficient and reproducible.
Aplicaciones Científicas De Investigación
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. 2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid has also been studied for its role in promoting muscle growth and preventing muscle wasting.
Propiedades
IUPAC Name |
2-methyl-3-(pyridine-4-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-7(11(15)16)8(2)13-10(14)9-3-5-12-6-4-9/h3-8H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTOFKIVSQXMIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CC=NC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(pyridine-4-carbonylamino)butanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

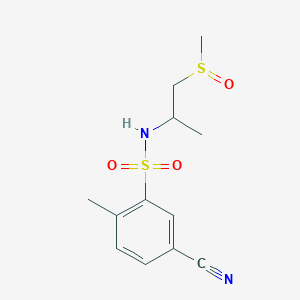
![N-[4-(trifluoromethoxy)phenyl]oxazinane-2-carboxamide](/img/structure/B6631502.png)
![(5-fluoropyridin-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B6631507.png)
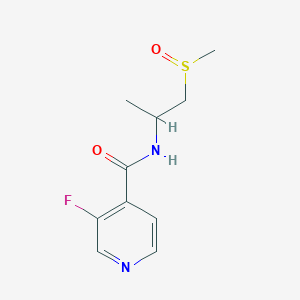
![2-methyl-3-[(5-methyl-1H-pyrazole-3-carbonyl)amino]butanoic acid](/img/structure/B6631533.png)
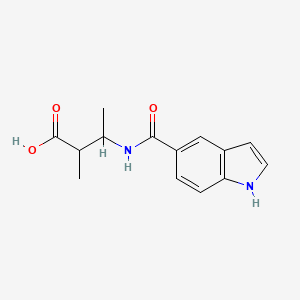
![3-[(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631540.png)
![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)
![2-Methyl-3-[(4-methylthiophene-3-carbonyl)amino]butanoic acid](/img/structure/B6631563.png)
![3-[(3-Chloro-4-fluorobenzoyl)amino]-2-methylbutanoic acid](/img/structure/B6631567.png)
![2-Methyl-3-[(4-pyrazol-1-ylbenzoyl)amino]butanoic acid](/img/structure/B6631574.png)
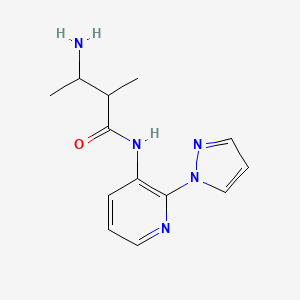
![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)
![3-[(3-Amino-2-methylbutanoyl)amino]benzamide](/img/structure/B6631597.png)